molecular formula C18H16N2O3S B2831614 (E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421586-97-1

(E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2831614
CAS No.: 1421586-97-1
M. Wt: 340.4
InChI Key: XXCVTKKIGSWMCP-MDZDMXLPSA-N
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Description

(E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

(E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is involved in various chemical synthesis processes, demonstrating its utility as a precursor for producing different heterocyclic compounds. For instance, thiosemicarbazide derivatives have been employed as building blocks in the synthesis of compounds with imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds exhibit antimicrobial activities, highlighting their potential in medical and pharmacological research (Elmagd et al., 2017).

Biological Applications

A specific derivative, identified as (E)-3-(3-(4-((3-Carbamoylbenzyl)oxy)-3-iodo-5-methoxyphenyl) acryloyl)benzamide (A6), has been discovered to act as a potent inhibitor of p300 histone acetyltransferase. It exhibits significant anti-fibrotic activity, demonstrating effectiveness in both TGF-β1-stimulated lung fibroblast cells and bleomycin-induced in vivo lung fibrosis mice. This finding underscores the compound's therapeutic potential for treating fibrotic diseases (Hwang et al., 2020).

Material Science and Polymer Research

In the realm of material science, this compound derivatives have been explored for their utility in synthesizing polyacrylamide, which is extensively used in various industries such as wastewater treatment, paper manufacturing, and as a gel medium for protein electrophoresis. Research into the chemistry, biochemistry, and safety of acrylamide, a related compound, has provided insights into its widespread industrial applications and the need for understanding its role in human health and environmental safety (Friedman, 2003).

Advanced Chemical Synthesis Techniques

The study of controlled radical polymerization of acrylamides, including derivatives related to this compound, has provided new methods for creating polymers with specific properties. Techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization have been applied to synthesize homopolymers with low polydispersity indices and controlled molecular weights. These advancements in polymer chemistry open up possibilities for creating novel materials with tailored functionalities (Mori, Sutoh, & Endo, 2005).

Properties

IUPAC Name

2-[4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c19-18(22)15-7-1-2-8-16(15)23-12-4-3-11-20-17(21)10-9-14-6-5-13-24-14/h1-2,5-10,13H,11-12H2,(H2,19,22)(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCVTKKIGSWMCP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.